Molecular Mass Shift of +6 Da Enables Unambiguous LC-MS/MS Quantitation
The complete 13C6 labeling of the aromatic ring provides a mass increase of +6.0 Da relative to the unlabeled 3-bromofluorobenzene (monoisotopic mass 179.968 Da for 13C6 vs. 173.968 Da for 12C6) . This mass shift is sufficient to avoid isotopic overlap with the natural abundance M+2 and M+4 peaks of the unlabeled compound, ensuring a clean, interference-free signal for the internal standard in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes on a triple quadrupole mass spectrometer . The resulting +6 Da difference in the precursor ion allows for precise and accurate quantification of the unlabeled analyte in complex biological matrices.
| Evidence Dimension | Monisotopic Molecular Mass (Da) |
|---|---|
| Target Compound Data | 179.968 Da (M0) |
| Comparator Or Baseline | Unlabeled 3-bromofluorobenzene (173.968 Da) |
| Quantified Difference | +6.000 Da |
| Conditions | High-resolution mass spectrometry; calculated from exact masses |
Why This Matters
The +6 Da mass difference eliminates signal interference, enabling this 13C6 isotopologue to function as a reliable internal standard for accurate LC-MS/MS quantification of 3-bromofluorobenzene in pharmacokinetic and environmental fate studies.
